molecular formula C12H21BN2O3 B1403053 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol CAS No. 1000802-50-5

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol

Cat. No. B1403053
M. Wt: 252.12 g/mol
InChI Key: ZVUJZEKDRFLYFL-UHFFFAOYSA-N
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Description

The compound “3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Attached to this ring is a propanol group, which is a three-carbon chain with an alcohol functional group at one end. The molecule also contains a boronic ester group, which is often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the pyrazole ring, the boronic ester, and the propanol group. The tetramethyl-1,3,2-dioxaborolane group is a type of boronic ester, which consists of a boron atom bonded to two oxygen atoms and two methyl groups .


Chemical Reactions Analysis

Boronic esters are typically used in Suzuki-Miyaura cross-coupling reactions, which are used to create carbon-carbon bonds . The alcohol group could potentially undergo reactions such as oxidation or substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the functional groups. For example, the presence of the alcohol group could potentially make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques

    Studies show that compounds related to 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol have been synthesized using various techniques, including nucleophilic substitution reactions and Density Functional Theory (DFT) calculations for molecular structure confirmation. These processes ensure precise structural formation and are crucial for further applications in scientific research (Liao et al., 2022); (Yang et al., 2021).

  • Characterization Methods

    Advanced characterization methods, including FT-IR, NMR, MS spectroscopy, and X-ray diffraction, have been employed to confirm the structure of these compounds. This rigorous characterization ensures the accurate identification of chemical structures and properties, which is essential for their application in various scientific domains (Yang et al., 2021).

Molecular Properties and Applications

  • Molecular Structure Analysis

    The molecular structure and electrostatic potential of these compounds are analyzed using DFT, which provides insights into their molecular conformation and reactivity. This information is critical for predicting and manipulating chemical behavior in research applications (Kong et al., 2016).

  • Potential Applications in Chemistry

    The intricate molecular structures of these compounds, revealed by DFT and X-ray diffraction, suggest potential applications in organic chemistry and material science. Their well-defined structures and properties make them suitable for use in synthesizing complex molecules and polymers (Huang et al., 2021).

Broader Implications

  • Implications for Medicinal Chemistry

    The detailed structural information and synthetic methodologies of compounds related to 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol could be pivotal in medicinal chemistry. These compounds can serve as intermediates in synthesizing biologically active molecules, potentially leading to new therapeutic agents (Bethel et al., 2012).

  • Use in Polymer Science

    Their unique molecular structures suggest their utility in polymer science, particularly in synthesizing polymers with specific optical or electronic properties, which could have broad applications in materials science and engineering (Wu et al., 2021).

Safety And Hazards

As with any chemical compound, handling “3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The use of boronic esters in organic synthesis is a well-established field with many potential applications. Future research could explore new synthetic routes using this compound or investigate its potential uses in the synthesis of pharmaceuticals or other complex organic molecules .

properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BN2O3/c1-11(2)12(3,4)18-13(17-11)10-8-14-15(9-10)6-5-7-16/h8-9,16H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUJZEKDRFLYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201154335
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol

CAS RN

1000802-50-5
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000802-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared from pyrazole-4-boronic acid pinacol ester and 3-chloro-1-propanol according to Method AC (heating to 90° C. for 6 days before addition of further 3-chloro-1-propanol and triethylamine, and heating to 90° C. for a further 3 days) and was isolated as a brown gum (quantitative). LCMS (ES+) 253 (M+H)+, RT 2.53 minutes (Method 1).
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Synthesis routes and methods II

Procedure details

A deoxygenated mixture of 1-[3-(benzyloxy)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Compound 3F, 505 mg, 1.48 mmol) and 10% Pd—C (100 mg) in EtOH (15 mL) was stirred under an atmosphere of hydrogen overnight. The reaction mixture was filtered through a pad of celite and evaporated under reduced pressure to give the desired product as 370 mg of a light-yellow oil (99%). 1H NMR (CDCl3, 400 MHz): δ=7.80 (s, 1H), 7.71 (s, 1H), 4.32 (t, J=6.3 Hz, 2H), 3.63 (t, J=5.8 Hz, 2H), 2.06 (m, 3H), 1.33 (s, 12H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol
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3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol
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3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol
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3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol
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3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol
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3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol

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